![molecular formula C13H15NO3 B6335992 Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 787640-37-3](/img/structure/B6335992.png)

Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

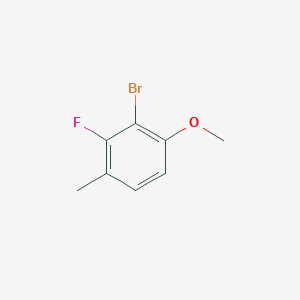

“Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with a bicyclo [2.2.1]heptane scaffold . This structure is found in numerous compounds with various functions . It’s a privileged molecular structure embedded in bioactive natural products .

Synthesis Analysis

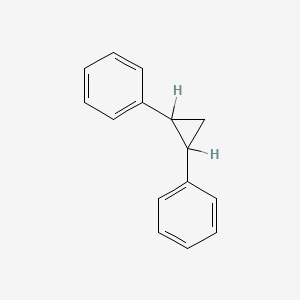

The synthesis of compounds with a bicyclo [2.2.1]heptane scaffold, like the one , can be achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . Another method involves an epimerization–lactamization cascade reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo [2.2.1]heptane scaffold . This structure is a common feature in various bioactive natural products and drug candidates .Chemical Reactions Analysis

The compound can be synthesized through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .Scientific Research Applications

Synthesis and NMR Investigation

- Bicyclic Bases : The synthesis of N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane has been explored, providing insights into their nuclear magnetic resonance (NMR) characteristics (Portoghese & Turcotte, 1971).

Intramolecular Hydrogen Abstraction

- Synthesis of Chiral Bicyclic Systems : Utilizing phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives, chiral 7-oxa-2-azabicyclo[2.2.1]heptane ring systems have been synthesized, highlighting a mild and selective procedure under neutral conditions (Francisco, Herrera, & Suárez, 2003).

Enantioselective Synthesis

- Aza-Diels–Alder Reaction : The enantioselective synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene derivatives has been achieved using the asymmetric aza-Diels–Alder reaction (Vale et al., 2006).

Conversion into Tetrahydrofuran Derivatives

- Bicyclic β-Lactams Synthesis : The transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates demonstrates an alternative pathway for creating promising compounds in drug design (Mollet, D’hooghe, & Kimpe, 2012).

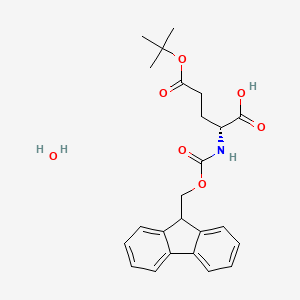

Synthesis of Glutamic Acid Analogue

- Conformationally Constrained Amino Acids : The synthesis of a glutamic acid analogue using 7-azabicyclo[2.2.1]heptane highlights potential applications in biochemical research (Hart & Rapoport, 1999).

Improved Synthesis Methods

- Efficient Synthesis Techniques : An improved synthesis method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has been developed, indicating advancements in the production of this compound (Zhang et al., 2014).

Novel Compounds Synthesis

- Creation of New Compounds : Novel compounds such as methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been isolated and characterized, contributing to the diversification of chemical libraries (Guideri & Ponticelli, 2012).

Future Directions

properties

IUPAC Name |

benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSUTCDGMZZMFA-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN([C@H]1CO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

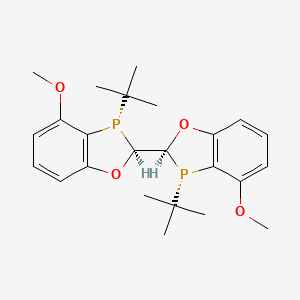

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335971.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)